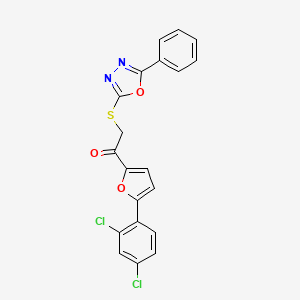
1-(5-(2,4-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2,4-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H12Cl2N2O3S and its molecular weight is 431.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(2,4-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic derivative that integrates a furan moiety with a 1,3,4-oxadiazole scaffold. This combination is of significant interest due to the diverse biological activities exhibited by both structural components. The furan ring is known for its role in various pharmacological activities, while the oxadiazole derivatives have been extensively studied for their potential as anticancer agents.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates:
- Furan ring : Contributes to biological activity and interacts with various biological targets.
- Oxadiazole moiety : Known for its anticancer properties and ability to inhibit specific enzymes.
Anticancer Properties
Research indicates that derivatives of 1,3,4-oxadiazoles demonstrate significant anticancer activity. These compounds often function by inhibiting critical enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Telomerase
In a study examining various oxadiazole derivatives, it was found that these compounds could effectively inhibit cancer cell growth through multiple mechanisms of action, including apoptosis induction and cell cycle arrest .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting enzymes like thymidylate synthase and HDAC.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Antitumor Activity Studies
A series of studies have evaluated the antitumor activity of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 Value (μM) | Observations |
|---|---|---|
| HCT116 | 45.3 ± 3.5 | Significant cytotoxicity observed |
| MCF7 | 52.7 ± 4.1 | Moderate inhibition of growth |
| HepG2 | 39.8 ± 2.9 | Strong apoptotic effect noted |
| A549 | 50.0 ± 3.0 | Effective against lung carcinoma |
These findings suggest that the compound exhibits potent antitumor activity across multiple cancer types, particularly in colorectal and liver cancers .
Case Studies
In a recent case study involving the administration of the compound in vitro:
- Experimental Setup : The compound was tested on HepG2 liver carcinoma cells.
- Results : The treatment resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers (caspase activation).
This study underscores the potential of this compound as a therapeutic agent against liver cancer.
特性
IUPAC Name |
1-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3S/c21-13-6-7-14(15(22)10-13)17-8-9-18(26-17)16(25)11-28-20-24-23-19(27-20)12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXZDVUJBJITJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














